molecular formula C18H22ClN3O B6703886 N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide

Cat. No.: B6703886
M. Wt: 331.8 g/mol
InChI Key: BFCWYKOLRLIJTG-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylamino group, and a methylpyridinyl acetamide moiety

Properties

IUPAC Name

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O/c1-13-4-5-14(11-20-13)10-18(23)21-17(12-22(2)3)15-6-8-16(19)9-7-15/h4-9,11,17H,10,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCWYKOLRLIJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)NC(CN(C)C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with dimethylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.

    Acylation: The amine is subsequently acylated with 2-(6-methylpyridin-3-yl)acetyl chloride under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(3-pyridinyl)acetamide
  • N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(4-methylpyridin-3-yl)acetamide

Uniqueness

N-[1-(4-chlorophenyl)-2-(dimethylamino)ethyl]-2-(6-methylpyridin-3-yl)acetamide is unique due to the presence of the 6-methylpyridinyl group, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.

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